![molecular formula C22H17ClN2O2S2 B12451885 3-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12451885.png)
3-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
3-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, thiophene, and tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes.
Introduction of the Sulfanyl Group: This involves the reaction of the benzodioxole derivative with a suitable thiol compound under basic conditions.
Formation of the Tetrahydroisoquinoline Core: This can be synthesized via a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Coupling with Thiophene: The final step involves coupling the tetrahydroisoquinoline derivative with a thiophene moiety using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The benzodioxole and thiophene moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential anticancer agent due to its structural similarity to known bioactive compounds.
Biological Studies: The compound can be used to study the interactions of complex organic molecules with biological targets.
Industrial Applications: It may find use in the development of new materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In the context of medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and thiophene moieties are known to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features.
Thiophene Derivatives: Compounds containing the thiophene ring, which are known for their biological activity.
Tetrahydroisoquinoline Derivatives: Compounds with the tetrahydroisoquinoline core, which are explored for various therapeutic applications.
Uniqueness
The uniqueness of 3-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile lies in its combination of multiple bioactive moieties within a single molecule, potentially leading to synergistic effects and novel biological activities.
Properties
Molecular Formula |
C22H17ClN2O2S2 |
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Molecular Weight |
441.0 g/mol |
IUPAC Name |
3-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1-thiophen-2-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C22H17ClN2O2S2/c23-17-9-19-18(26-12-27-19)8-13(17)11-29-22-16(10-24)14-4-1-2-5-15(14)21(25-22)20-6-3-7-28-20/h3,6-9H,1-2,4-5,11-12H2 |
InChI Key |
ONRCGBYYULMFDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C3=CC=CS3)SCC4=CC5=C(C=C4Cl)OCO5)C#N |
Origin of Product |
United States |
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